Ethyl 4-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a para-methylphenyl (p-tolyl) group at the 5-position. The oxadiazole ring is linked via a thioether bridge to an acetylated piperazine moiety, which is further functionalized with an ethyl carboxylate group. This structure combines electron-donating substituents (p-tolyl) with a piperazine-carboxylate backbone, a design common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .
The compound is synthesized through multistep reactions, typically involving cyclization of aroyl hydrazines to form the oxadiazole ring, followed by thioether formation and piperazine coupling . Its molecular formula is C₁₈H₂₂N₄O₄S, with a molecular weight of 390.5 g/mol .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-25-18(24)22-10-8-21(9-11-22)15(23)12-27-17-20-19-16(26-17)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNDLQLJFBSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine ring, an oxadiazole moiety, and an ethyl ester functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities. Below are key findings regarding the biological activity of this compound:
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, they can up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCT116 (colon cancer) | <10 | Induces apoptosis via Bcl-xL inhibition |
| Other Oxadiazole Derivatives | Various | 1.35 - 10.5 | Apoptosis induction and cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored:
- Antibacterial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 1.35 - 2.18 |
Study on Apoptotic Mechanisms
In one study involving various piperazine derivatives, it was found that compounds similar to Ethyl 4-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-y)) exhibited significant cytotoxicity against human cancer cell lines. The study utilized DAPI staining to confirm apoptotic changes in cell morphology and performed RT-PCR to analyze gene expression related to apoptosis .
Synthesis and Evaluation
Another study focused on synthesizing novel oxadiazole derivatives and evaluating their biological activities. The synthesized compounds were tested for their anticancer properties against several cell lines, demonstrating promising results with low GI50 values indicative of high potency .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. Ethyl 4-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Study Findings : A study demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research indicates that oxadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis.
- Case Study : In an experimental model of neurodegeneration, this compound was found to reduce neuronal cell death and improve cognitive functions in mice subjected to induced oxidative stress .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of oxadiazole derivatives into polymers enhances their thermal stability and mechanical properties. This compound can be utilized as a monomer in the synthesis of high-performance polymers.
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | Tensile strength > 50 MPa |
| Solubility | Soluble in organic solvents |
Agricultural Chemistry Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Oxadiazole derivatives are known for their insecticidal and fungicidal activities.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (EDGs) like methyl (p-tolyl) improve metabolic stability but may reduce cytotoxic potency compared to electron-withdrawing groups (EWGs) like chlorine .
- Steric effects : 3,4-Dimethylphenyl analogues exhibit higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
Piperazine-Modified Analogues
Key Observations :
- Piperazine carboxylates (ethyl vs. tert-butyl) influence solubility and bioavailability. Ethyl esters generally exhibit faster hydrolysis in vivo, affecting drug release kinetics .
- Replacement of oxadiazole with pyridazine or thiazolidinone alters target selectivity, as seen in kinase or antioxidant pathways .
Key Observations :
- Halogenated derivatives (e.g., 4-chlorophenyl) demonstrate superior cytotoxicity, likely due to enhanced electrophilicity and DNA interaction .
- The absence of activity data for the p-tolyl derivative suggests a need for further evaluation, though EDGs are associated with reduced potency in similar scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
